6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
Forsythiaside is a phenylethanol glycoside compound primarily found in the dried fruit of Forsythia suspensa (Thunb.) Vahl, a medicinal plant widely distributed in China . Forsythiaside is known for its extensive pharmacological activities, including cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection .
Preparation Methods
Forsythiaside can be extracted from Forsythia suspensa leaves using a method involving heating and stirring. The extraction process is optimized by response surface methodology, considering variables such as extraction temperature, extraction time, liquid-to-material ratio, ethanol concentration, and pH value of the solution . The optimal extraction conditions are 2.2 hours, 53.4°C, 45.7 mL/g, 60% ethanol, and pH 6 . Industrial production involves using macroporous resins for purification, with AB-8 resin being the most suitable due to its high adsorption and desorption rates .
Chemical Reactions Analysis
Forsythiaside undergoes various chemical reactions, including oxidation and reduction. It exhibits antioxidant properties by activating AMP-activated protein kinase and regulating oxidative stress via the nuclear factor erythroid 2-related factor 2 signaling pathway . Common reagents used in these reactions include ethanol and methanol solutions . Major products formed from these reactions include reactive oxygen species and other oxidative stress markers .
Scientific Research Applications
Forsythiaside has numerous scientific research applications across various fields:
Chemistry: Forsythiaside is studied for its antioxidant and anti-inflammatory properties.
Biology: It is used to explore the mechanisms of oxidative stress and inflammation.
Medicine: Forsythiaside has potential therapeutic applications in treating cardiovascular diseases, liver protection, and diabetic kidney disease
Mechanism of Action
Forsythiaside exerts its effects by regulating several molecular targets and pathways. It activates AMP-activated protein kinase and modulates the nuclear factor erythroid 2-related factor 2 signaling pathway, which is a significant antioxidant transcription factor . Additionally, it regulates toll-like receptor 4, myeloid differentiation factor 88, and nuclear factor kappaB signaling pathways, influencing the expression of related cytokines and kinases .
Comparison with Similar Compounds
Forsythiaside is unique among phenylethanol glycosides due to its extensive pharmacological activities. Similar compounds include forsythiaside A, forsythiaside B, and forsythialan B . Forsythiaside A and forsythiaside B are known for their cardiovascular protection and anti-inflammatory effects . Forsythialan B is correlated with other metabolites such as Z-6,7-epoxyligustilide and esculetin .
Forsythiaside stands out due to its high content in Forsythia suspensa and its broad range of pharmacological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOUWTJYUCZJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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